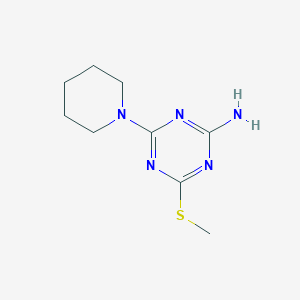

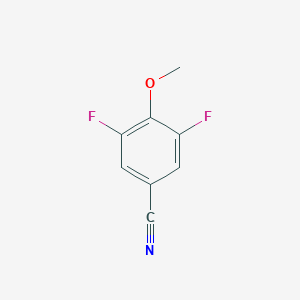

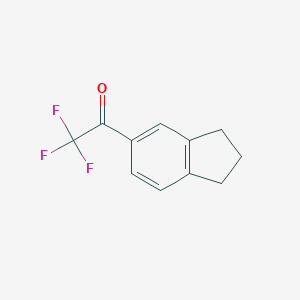

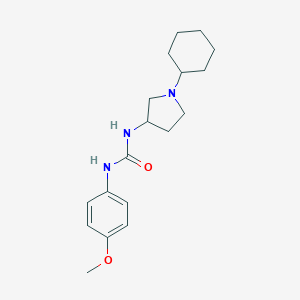

4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine belongs to a class of compounds that are derivatives of 1,3,5-triazine, a heterocyclic compound with notable applications in medicine, agriculture, and various industries. This compound, specifically, has garnered interest for its unique chemical and physical properties, which enable its application in several specialized fields.

Synthesis Analysis

The synthesis of 4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine derivatives involves multi-component reactions under controlled conditions. Notably, a novel one-pot, three-component synthesis approach has been developed using cyanamide, aromatic aldehydes, and an amine (such as piperidine) under microwave irradiation, proving to be an efficient method for producing these compounds (Sadek et al., 2023).

Molecular Structure Analysis

Investigations into the molecular structure of s-triazine derivatives incorporating piperidine moieties have been conducted using X-ray crystallography combined with Hirshfeld and DFT calculations. These studies provide detailed insights into the molecular packing, intermolecular interactions, and electronic properties of such compounds, offering a foundation for understanding their chemical behavior and potential applications (Shawish et al., 2021).

Chemical Reactions and Properties

4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine and its derivatives exhibit a range of chemical reactions, including nucleophilic substitution and cyclocondensation, leading to various functionalized products. These reactions are pivotal for exploring the chemical space around this moiety and developing new compounds with enhanced or desired properties (Asghari et al., 2015).

Physical Properties Analysis

The physical properties of derivatives of 4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine, such as solubility, melting points, and crystal structure, are crucial for their practical application. Research indicates that these compounds crystallize in various forms and possess significant intermolecular N...H and H...C contacts, contributing to their stability and reactivity (Shtaitz et al., 2023).

Chemical Properties Analysis

The chemical properties of 4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine derivatives, including their reactivity, potential as inhibitors or activators in biological systems, and interactions with various substrates, are areas of active research. These compounds have shown a range of activities, from antimicrobial to potential inhibitors of specific enzymes, demonstrating their versatility and potential for further development (Patel et al., 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure Investigations

Research has demonstrated the synthesis of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. These studies focus on understanding the molecular structure through X-ray crystallography combined with Hirshfeld and DFT calculations. The intermolecular interactions controlling the molecular packing of these compounds reveal dominant contacts such as H...H, N...H, and H...C, providing insights into their molecular behavior and potential applications in materials science (Shawish et al., 2021).

Antimicrobial Activities

Studies have also focused on the antimicrobial properties of substituted 1,3,5-triazine derivatives. These compounds have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative strains, showing promising results. Such findings highlight the potential for these compounds to serve as the basis for new antimicrobial agents (Malik & Patel., 2017).

Chemical Behavior and Reactions

Research into the chemical behavior of substituted 1,3,5-triazines has shown that the amination process can proceed via specific mechanisms, depending on the substituents. For instance, the amination of 2-(methylthio)-4,6-diphenyl-1,3,5-triazine has been shown to proceed almost entirely by an SN (ANRORC) mechanism, providing valuable insights into the reactivity and potential applications of these compounds in synthetic chemistry (Simig et al., 2010).

Applications in Polymer Science

Another area of application is in polymer science, where derivatives of 1,3,5-triazines have been investigated for their thermal oxidation stability when blended with polypropylene. This research suggests that such compounds can significantly enhance the antithermal oxidative performance of polypropylene, indicating their potential as stabilizers in polymer materials (Ya & Yong, 2001).

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing irritation or allergic reactions, and any precautions that need to be taken when handling it.

Zukünftige Richtungen

This would involve speculating on potential future research directions, such as new reactions that could be explored, potential applications for the compound, or modifications that could be made to its structure to enhance its properties or reduce its toxicity.

I hope this general information is helpful. If you have any specific questions about these types of analyses, feel free to ask!

Eigenschaften

IUPAC Name |

4-methylsulfanyl-6-piperidin-1-yl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5S/c1-15-9-12-7(10)11-8(13-9)14-5-3-2-4-6-14/h2-6H2,1H3,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOGJJYRAKOFKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)N2CCCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381937 |

Source

|

| Record name | 4-(Methylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine | |

CAS RN |

101071-66-3 |

Source

|

| Record name | 4-(Methylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

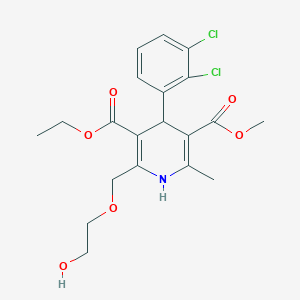

![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B12469.png)

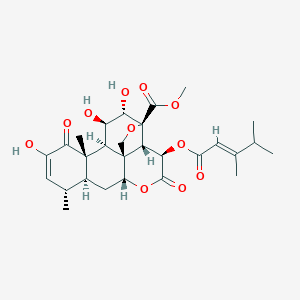

![(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12495.png)